An In-depth Technical Guide to 4-Phenoxybutyric Acid: Chemical Properties, Synthesis, and Analysis
An In-depth Technical Guide to 4-Phenoxybutyric Acid: Chemical Properties, Synthesis, and Analysis
This guide provides a comprehensive technical overview of 4-phenoxybutyric acid, a versatile organic compound with significant applications in the pharmaceutical and agrochemical industries. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, and analytical protocols pertinent to this molecule. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.
Introduction: A Molecule of Interest
4-Phenoxybutyric acid, also known as 4-phenoxybutanoic acid, is an aromatic carboxylic acid characterized by a phenoxy group linked to a butyric acid backbone.[1] This structural arrangement confers both hydrophilic (from the carboxylic acid) and hydrophobic (from the phenoxy group) properties, influencing its solubility and interaction with biological systems.[1] It typically appears as a white to off-white crystalline solid and is recognized as a key intermediate in the synthesis of various high-value chemicals.[1] Its utility spans from being a building block in the development of pharmaceuticals, particularly those targeting neurological disorders, to its application in the formulation of herbicides and plant growth regulators.[2]
Chemical Properties and Structure
The fundamental chemical and physical properties of 4-phenoxybutyric acid are summarized in the table below. A thorough understanding of these properties is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [3][4] |
| CAS Number | 6303-58-8 | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 63-65 °C | [2][3] |
| Boiling Point | 170 °C at 7 mmHg | [3][5] |
| Predicted pKa | 4.56 ± 0.10 | [3][6] |
| Solubility | Soluble in ethanol (0.1 g/mL), ether, and benzene. Low solubility in water. | [3][5] |
| Density (Predicted) | 1.143 ± 0.06 g/cm³ | [3] |
| IUPAC Name | 4-phenoxybutanoic acid | [4] |
| Synonyms | γ-Phenoxybutyric acid, 4-Phenoxybutanoic acid | [1][4] |
| SMILES | C1=CC=C(C=C1)OCCCC(=O)O | [1][4] |
| InChIKey | YKYVPFIBWVQZCE-UHFFFAOYSA-N | [1][4] |
Synthesis of 4-Phenoxybutyric Acid
The most common and efficient method for synthesizing 4-phenoxybutyric acid is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
Reaction Principle
The Williamson ether synthesis is a robust and versatile method for preparing ethers. In the context of 4-phenoxybutyric acid synthesis, a phenoxide is reacted with a γ-halobutyric acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. The phenoxide is typically generated in situ by treating phenol with a suitable base. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion acts as the nucleophile.[7][8]
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a representative procedure for the synthesis of 4-phenoxybutyric acid.
Materials:
-
Phenol
-
Ethyl 4-bromobutyrate
-
Potassium Carbonate (K₂CO₃), finely pulverized
-
Butanone (Methyl Ethyl Ketone - MEK)
-
Diethyl ether
-
10% Potassium Hydroxide (KOH) solution
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol, finely pulverized potassium carbonate, and butanone.
-
Addition of Alkyl Halide: While stirring, carefully add ethyl 4-bromobutyrate to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of a polar aprotic solvent like butanone facilitates the Sₙ2 reaction.[7][9]
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water and extract multiple times with diethyl ether.[10]
-
Base Wash: Combine the organic extracts and wash them with a cold 10% potassium hydroxide solution to remove any unreacted phenol.[10] This is followed by washing with water until the aqueous layer is neutral.
-
Drying and Evaporation: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ethyl 4-phenoxybutyrate.
-
Hydrolysis: The crude ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid, leading to the precipitation of 4-phenoxybutyric acid.
-
Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as a mixture of ether and petroleum ether or ethanol and water.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Phenoxybutyric acid.
Analytical Methodologies
Accurate quantification and characterization of 4-phenoxybutyric acid are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for its analysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely used method for the analysis of organic acids.[11]
Principle: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time is influenced by the hydrophobicity of the molecule.
Hypothetical Protocol for Quantification:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (Solvent B) and 1% aqueous acetic acid (Solvent A).[12] The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Sample Preparation: Accurately weigh and dissolve the 4-phenoxybutyric acid standard and samples in a suitable diluent (e.g., methanol or mobile phase).
-
Analysis: Inject the prepared solutions into the HPLC system. Detection is typically performed at a wavelength where the phenoxy group shows strong absorbance (around 270 nm).
-
Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. The concentration of the analyte in the samples can then be determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds.
Principle: For acidic compounds like 4-phenoxybutyric acid, derivatization is often required to increase their volatility and thermal stability for GC analysis. The mass spectrometer then separates the ionized fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern for identification.
Hypothetical Protocol for Identification:
-
Derivatization: The carboxylic acid group of 4-phenoxybutyric acid is typically derivatized, for example, by esterification (e.g., with pentafluorobenzyl bromide) to form a more volatile derivative.[13]
-
Instrumentation: A GC system coupled to a mass spectrometer. A non-polar or medium-polarity capillary column is suitable for separation.
-
GC Conditions: The oven temperature is programmed to ramp up to ensure good separation of the analyte from other components.
-
MS Conditions: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[13]
-
Data Analysis: The retention time and the mass spectrum of the derivatized analyte are compared with those of a known standard for positive identification.
Analytical Workflow Diagram
Caption: General workflow for the analysis of 4-Phenoxybutyric acid.
Potential Applications and Biological Activity
4-Phenoxybutyric acid serves as a crucial building block in various sectors.
-
Pharmaceuticals: It is a key intermediate in the synthesis of pharmaceuticals, with research pointing towards its potential in developing treatments for neurological disorders by modulating neurotransmitter activity.[2]
-
Agrochemicals: It is utilized in the formulation of herbicides and plant growth regulators.[2][5]
While direct studies on the specific mechanism of action of 4-phenoxybutyric acid are limited, valuable insights can be drawn from the closely related compound, 4-phenylbutyric acid (4-PBA). It is important to note that while structurally similar, their biological activities may differ. 4-PBA is known to act as a chemical chaperone, which helps in the proper folding of proteins and can alleviate endoplasmic reticulum (ER) stress.[14][15][16] ER stress is implicated in a variety of diseases, and compounds that can mitigate this stress are of significant therapeutic interest.[14] 4-PBA has been shown to regulate ER stress-induced autophagy and protect cells from apoptotic cell death.[14] Further research is warranted to determine if 4-phenoxybutyric acid shares these properties.
Conclusion
4-Phenoxybutyric acid is a compound of significant interest due to its versatile applications as a chemical intermediate. Its synthesis via the Williamson ether synthesis is a well-established and efficient method. The analytical techniques of HPLC and GC-MS provide robust and reliable means for its quantification and identification. While its biological mechanism of action is not fully elucidated, the properties of the related compound 4-phenylbutyric acid suggest potential avenues for future research into its therapeutic applications. This guide provides a solid foundation for professionals working with this important molecule.
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